molecular formula C14H27ClN2O B13752207 N-(Bicyclo(2.2.2)oct-2-yl)-2-(diethylamino)acetamide hydrochloride CAS No. 102585-30-8

N-(Bicyclo(2.2.2)oct-2-yl)-2-(diethylamino)acetamide hydrochloride

Cat. No.: B13752207
CAS No.: 102585-30-8
M. Wt: 274.83 g/mol
InChI Key: CVHORXSZKOLECP-UHFFFAOYSA-N
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Description

N-(Bicyclo(2.2.2)oct-2-yl)-2-(diethylamino)acetamide hydrochloride is a chemical compound known for its unique bicyclic structure and its applications in various fields of scientific research. This compound is characterized by the presence of a bicyclo[2.2.2]octane ring system, which imparts specific chemical properties and reactivity patterns.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Bicyclo(2.2.2)oct-2-yl)-2-(diethylamino)acetamide hydrochloride typically involves the following steps:

    Formation of the Bicyclo[2.2.2]octane Ring: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the Diethylamino Group: This step involves the alkylation of the bicyclic system with diethylamine under basic conditions.

    Acetylation: The final step is the acetylation of the amine group to form the acetamide derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale Diels-Alder Reactions: Utilizing high-pressure reactors to increase yield.

    Continuous Flow Chemistry: For the alkylation and acetylation steps to ensure consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(Bicyclo(2.2.2)oct-2-yl)-2-(diethylamino)acetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or amines.

Scientific Research Applications

N-(Bicyclo(2.2.2)oct-2-yl)-2-(diethylamino)acetamide hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic effects, particularly in the field of neuropharmacology.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(Bicyclo(2.2.2)oct-2-yl)-2-(diethylamino)acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(Bicyclo(2.2.2)oct-2-yl)-2-(methylamino)acetamide hydrochloride
  • N-(Bicyclo(2.2.2)oct-2-yl)-2-(ethylamino)acetamide hydrochloride

Uniqueness

N-(Bicyclo(2.2.2)oct-2-yl)-2-(diethylamino)acetamide hydrochloride is unique due to its specific diethylamino substitution, which imparts distinct chemical and biological properties. This substitution can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.

Properties

102585-30-8

Molecular Formula

C14H27ClN2O

Molecular Weight

274.83 g/mol

IUPAC Name

N-(2-bicyclo[2.2.2]octanyl)-2-(diethylamino)acetamide;hydrochloride

InChI

InChI=1S/C14H26N2O.ClH/c1-3-16(4-2)10-14(17)15-13-9-11-5-7-12(13)8-6-11;/h11-13H,3-10H2,1-2H3,(H,15,17);1H

InChI Key

CVHORXSZKOLECP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(=O)NC1CC2CCC1CC2.Cl

Origin of Product

United States

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